molecular formula C23H18FN3O2S B298937 (5E)-1-(2-FLUOROPHENYL)-5-{[2-METHYL-1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

(5E)-1-(2-FLUOROPHENYL)-5-{[2-METHYL-1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B298937
M. Wt: 419.5 g/mol
InChI Key: HDVNVOOZSGEFON-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(1-Allyl-2-methyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(2-FLUOROPHENYL)-5-{[2-METHYL-1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their high yield, operational simplicity, and cost-effectiveness . A common synthetic route involves the reaction of 1H-indole-3-carbaldehyde derivatives with appropriate pyrimidine and fluorophenyl compounds under specific conditions, such as the use of ethanol and piperidine as solvents .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-[(1-Allyl-2-methyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (5E)-1-(2-FLUOROPHENYL)-5-{[2-METHYL-1-(PROP-2-EN-1-YL)-1H-INDOL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. This compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(1-Allyl-2-methyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H18FN3O2S

Molecular Weight

419.5 g/mol

IUPAC Name

(5E)-1-(2-fluorophenyl)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C23H18FN3O2S/c1-3-12-26-14(2)16(15-8-4-6-10-19(15)26)13-17-21(28)25-23(30)27(22(17)29)20-11-7-5-9-18(20)24/h3-11,13H,1,12H2,2H3,(H,25,28,30)/b17-13+

InChI Key

HDVNVOOZSGEFON-GHRIWEEISA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CC=C)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F

SMILES

CC1=C(C2=CC=CC=C2N1CC=C)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC=C)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F

Origin of Product

United States

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